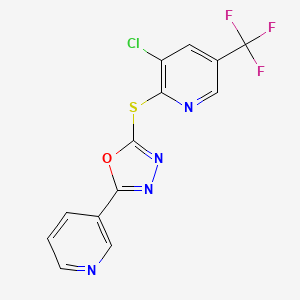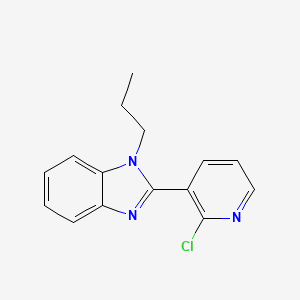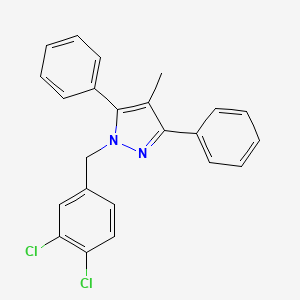![molecular formula C17H14ClN3O B3036909 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide CAS No. 400085-72-5](/img/structure/B3036909.png)
4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide
Vue d'ensemble
Description
- Imidazole Moiety : The 1H-imidazol-1-yl group is linked to the benzene ring via a benzyl bridge. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms and two double bonds. It plays a crucial role in various biological processes .
Synthesis Analysis
The synthetic routes for this compound involve intricate steps. Researchers have explored different methods to access it, including condensation reactions, cyclizations, and functional group transformations. These synthetic pathways are essential for producing sufficient quantities for further studies .
Molecular Structure Analysis
The molecular formula of 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide indicates its composition of carbon, hydrogen, nitrogen, and chlorine atoms. The imidazole moiety contributes to its biological activity. The 3D arrangement of atoms determines its interactions with other molecules and receptors .
Chemical Reactions Analysis
- Imidazole Ring Modifications : Imidazole can react with electrophiles or nucleophiles, leading to diverse derivatives .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Anti-Inflammatory Activity
4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide and its derivatives have been studied for their potential anti-inflammatory effects. For instance, certain compounds synthesized from similar structures have shown promising anti-inflammatory activity and were compared with non-steroidal anti-inflammatory drugs for their efficacy and ulcerogenic activities (Kalsi et al., 1990).
Cardiac Electrophysiological Activity
This compound has also been explored for its effects on cardiac electrophysiology. Studies have investigated the electrophysiological activity of N-substituted imidazolylbenzamides, finding some compounds with potency comparable to other selective class III agents used in cardiac applications (Morgan et al., 1990).
Anticancer Potential
Research has shown that derivatives of this compound possess promising anticancer properties. Synthesized compounds have demonstrated significant activity against various cancer cell lines, including HepG2 and PC12 (Nofal et al., 2014).
Antibacterial and Antifungal Activities
Compounds derived from this chemical structure have been tested for their antibacterial and antifungal properties. Studies indicate promising results in combating certain bacterial and fungal strains (Bhatt et al., 2013).
Antihypertensive Effects
There is evidence suggesting that derivatives of this compound can function as potent antihypertensive agents. Research in this area has led to the discovery of nonpeptide angiotensin II receptor antagonists with promising oral efficacy (Carini et al., 1991).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-[(2-imidazol-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-7-5-13(6-8-15)17(22)20-11-14-3-1-2-4-16(14)21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCPADWBHOPVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)Cl)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3036828.png)
![3-(4-Chlorophenyl)-1'-[(4-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3036829.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3036831.png)
![(4-chlorophenyl)-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]methanone](/img/structure/B3036834.png)
![3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine](/img/structure/B3036835.png)
![3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036836.png)
![3-chloro-5-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]pyridine](/img/structure/B3036840.png)
![3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036841.png)
![3-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B3036842.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3036845.png)


![1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036849.png)